molecular formula C18H17N9OS B2918976 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034522-89-7

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2918976
CAS No.: 2034522-89-7
M. Wt: 407.46
InChI Key: OXPQAHIGVODZQU-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures, including a [1,2,4]triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, a thiazole ring, and a pyridine ring. These structures are often found in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic properties due to the presence of multiple aromatic rings and heteroatoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heterocycles could make it a versatile compound in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used .

Scientific Research Applications

Pharmacokinetic Studies

Compounds like BMS-690514, an inhibitor with relevance to epidermal growth factor and vascular endothelial growth factor receptors, have undergone extensive pharmacokinetic analysis. For instance, the disposition of [14C]BMS-690514 was investigated in humans, showcasing the process of absorption, metabolism, and excretion, highlighting the compound's extensive metabolism via multiple pathways (Christopher et al., 2010). Similar studies could be anticipated for "1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea" to understand its pharmacokinetics.

Metabolic Pathways and Disposition

The metabolic pathways and disposition of drugs are crucial for understanding their efficacy and safety. Research into compounds like allopurinol, a xanthine oxidase inhibitor, provides insights into the metabolic transformations they undergo in vivo. Allopurinol's conversion into its active metabolite, alloxanthine, and its effects on purine metabolism are well-documented (Elion, Kovensky, & Hitchings, 1966). This kind of metabolic study could be relevant for understanding the bioactivity and safety profile of the compound .

Bone Metabolism and Disease

Heterocyclic compounds have also been studied in the context of bone metabolism and diseases. The urinary excretion of pyridinium cross-links, such as pyridinoline and deoxypyridinoline, serves as biochemical markers of bone resorption. These markers have been used to assess the impact of conditions like menopause and treatments like hormone replacement therapy on bone matrix degradation (Uebelhart et al., 1991). Research into similar markers could be beneficial for evaluating the potential effects of "this compound" on bone health.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in pharmaceuticals, its mechanism would depend on the biological target. If it’s intended for use in materials science, its properties would depend on the specific application .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended application. It could be interesting to explore its properties further in the context of pharmaceuticals or materials science .

Properties

IUPAC Name

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9OS/c28-17(23-18-22-14(10-29-18)13-3-1-2-7-19-13)21-12-6-8-26(9-12)16-5-4-15-24-20-11-27(15)25-16/h1-5,7,10-12H,6,8-9H2,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQAHIGVODZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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